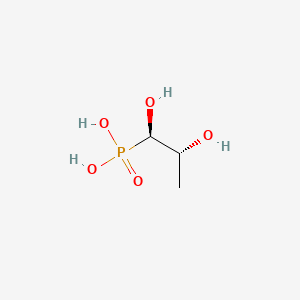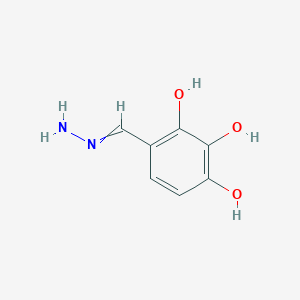
N-去氨甲基磺酰基-N-硝酰多非利特
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desaminomethylsulfonyl-N-nitryl Dofetilide (Dofetilide) is a synthetic compound with a range of potential applications in scientific research. It is a sulfonyl nitryl derivative of dofetilide, which is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter. Dofetilide has been studied for its potential applications in a variety of areas including biochemistry, physiology, and other scientific research applications.
科学研究应用
抗心律失常药物
“N-去氨甲基磺酰基-N-硝酰多非利特”是一种属于抗心律失常药物类的化合物 {svg_1}. 它是多非利特的衍生物,多非利特通常用于治疗心律不齐或心律失常 {svg_2}.
房颤和房扑的治疗
这种化合物已被证明可有效治疗多种心律失常,包括房颤和房扑 {svg_3}. 它通过阻断心脏的钾离子通道发挥作用,从而减缓电脉冲的速度,并有助于恢复正常的心律 {svg_4}.
室性心动过速的治疗
除了房颤和房扑,“N-去氨甲基磺酰基-N-硝酰多非利特”也用于治疗室性心动过速 {svg_5}. 在这种情况下,心脏的下腔(心室)会以非常快且不规则的速度跳动 {svg_6}.
抑制IKr电流
“N-去氨甲基磺酰基-N-硝酰多非利特”是快速延迟整流钾电流(IKr)的有效和选择性抑制剂,该电流负责心脏的复极化 {svg_7}.
给药和监测
这种化合物主要在医院和诊所中在密切的医疗监督下静脉注射 {svg_8}. 它的治疗窗很窄,这意味着必须仔细监测剂量,以避免潜在的副作用,例如QT间期延长,这是一种可能危及生命的状况 {svg_9}.
研究与开发
作为多非利特的衍生物,“N-去氨甲基磺酰基-N-硝酰多非利特”在药物研究与开发领域引起关注。 它可能成为研究心脏电生理学和开发新型抗心律失常药物的有用工具 {svg_10}.
作用机制
Target of Action
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is a derivative of Dofetilide , which is a class III antiarrhythmic agent . The primary target of Dofetilide is the rapid component of the delayed rectifier potassium current (IKr) . This current is crucial for the repolarization phase of the cardiac action potential .
Mode of Action
Dofetilide works by selectively blocking the IKr ion channel . This action prolongs the cardiac action potential duration and refractory period, thereby delaying the time to recurrence of atrial fibrillation and atrial flutter . It is expected that N-Desaminomethylsulfonyl-N-nitryl Dofetilide would have a similar mode of action.
Biochemical Pathways
The blocking of the IKr ion channel affects the cardiac electrical conduction pathways . This results in a delay in repolarization and prolongation of the QT interval . The prolongation of the QT interval can lead to a decrease in the heart rate and help maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide, the parent drug, is known to be well-absorbed after oral administration, and it undergoes minimal metabolism . It is primarily excreted unchanged in the urine . The pharmacokinetic properties of N-Desaminomethylsulfonyl-N-nitryl Dofetilide might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of N-Desaminomethylsulfonyl-N-nitryl Dofetilide is likely to be similar to that of Dofetilide. It may help in the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter .
生化分析
Biochemical Properties
N-Desaminomethylsulfonyl-N-nitryl Dofetilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the potassium channels in the heart, specifically the rapid component of the delayed rectifier potassium current (IKr). By inhibiting these channels, N-Desaminomethylsulfonyl-N-nitryl Dofetilide slows down the rate of electrical impulses, helping to restore normal heart rhythm . This interaction is crucial for its antiarrhythmic properties and its effectiveness in treating arrhythmias such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Cellular Effects
N-Desaminomethylsulfonyl-N-nitryl Dofetilide exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by modulating the electrical activity of the heart. By blocking the potassium channels, it prolongs the action potential duration and refractory period, which helps in preventing abnormal heart rhythms . Additionally, N-Desaminomethylsulfonyl-N-nitryl Dofetilide can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves its binding interactions with potassium channels in the heart. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), which is responsible for repolarization of the heart . This inhibition slows down the rate of electrical impulses, helping to restore normal heart rhythm. Additionally, N-Desaminomethylsulfonyl-N-nitryl Dofetilide may influence enzyme activity, gene expression, and other molecular processes, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desaminomethylsulfonyl-N-nitryl Dofetilide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Desaminomethylsulfonyl-N-nitryl Dofetilide remains stable under controlled conditions, but its long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have provided valuable insights into its temporal effects, highlighting the importance of proper dosage and administration .
Dosage Effects in Animal Models
The effects of N-Desaminomethylsulfonyl-N-nitryl Dofetilide vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias by inhibiting potassium channels and restoring normal heart rhythm . At higher doses, it can cause toxic or adverse effects, such as QT interval prolongation, which is a potentially life-threatening condition . Therefore, careful monitoring and dosage adjustments are essential to ensure its safety and efficacy .
Metabolic Pathways
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of N-Desaminomethylsulfonyl-N-nitryl Dofetilide within cells and tissues are important factors that determine its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence its accumulation and distribution, affecting its overall efficacy and safety .
Subcellular Localization
N-Desaminomethylsulfonyl-N-nitryl Dofetilide exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves the conversion of Dofetilide to the target compound through a series of reactions.", "Starting Materials": [ "Dofetilide", "Methylsulfonyl chloride", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Dofetilide is reacted with methylsulfonyl chloride in the presence of a base to form N-Methylsulfonyl Dofetilide.", "N-Methylsulfonyl Dofetilide is then reacted with sodium nitrite and acetic acid to form N-Methylsulfonyl-N-nitryl Dofetilide.", "N-Methylsulfonyl-N-nitryl Dofetilide is then reacted with sodium acetate and water to form N-Desaminomethylsulfonyl-N-nitryl Dofetilide." ] } | |
CAS 编号 |
115256-45-6 |
分子式 |
C₁₈H₂₃N₃O₅S |
分子量 |
393.46 |
同义词 |
N-[4-[2-[methyl[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]-methanesulfonamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






